7-ethoxy-3-iodoimidazo[1,2-a]pyridine
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Overview
Description
7-Ethoxy-3-iodoimidazo[1,2-a]pyridine is a heterocyclic compound that belongs to the imidazo[1,2-a]pyridine family These compounds are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-ethoxy-3-iodoimidazo[1,2-a]pyridine typically involves the functionalization of the imidazo[1,2-a]pyridine core. One common method is the iodination of 7-ethoxyimidazo[1,2-a]pyridine using iodine and a suitable oxidizing agent. The reaction is usually carried out in an organic solvent such as dichloromethane or acetonitrile at room temperature .
Industrial Production Methods
Industrial production of this compound may involve large-scale iodination processes using continuous flow reactors. These reactors allow for precise control of reaction conditions, leading to higher yields and purity of the final product. The use of green chemistry principles, such as solvent recycling and waste minimization, is also emphasized in industrial settings .
Chemical Reactions Analysis
Types of Reactions
7-Ethoxy-3-iodoimidazo[1,2-a]pyridine undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other nucleophiles such as amines, thiols, or alkyl groups.
Oxidation Reactions: The ethoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction Reactions: The imidazo[1,2-a]pyridine core can be reduced under specific conditions to form dihydroimidazo[1,2-a]pyridines.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium azide, potassium thiocyanate, and alkyl halides. Reactions are typically carried out in polar solvents such as dimethylformamide or dimethyl sulfoxide at elevated temperatures.
Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide are used in acidic or basic media.
Reduction Reactions: Hydrogen gas in the presence of palladium on carbon or lithium aluminum hydride in anhydrous ether are commonly used.
Major Products Formed
Substitution Reactions: Products include 7-ethoxy-3-aminoimidazo[1,2-a]pyridine, 7-ethoxy-3-thioimidazo[1,2-a]pyridine, and 7-ethoxy-3-alkylimidazo[1,2-a]pyridine.
Oxidation Reactions: Products include 7-ethoxyimidazo[1,2-a]pyridine-3-carboxaldehyde and 7-ethoxyimidazo[1,2-a]pyridine-3-carboxylic acid.
Reduction Reactions: Products include 7-ethoxy-3-iododihydroimidazo[1,2-a]pyridine.
Scientific Research Applications
7-Ethoxy-3-iodoimidazo[1,2-a]pyridine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential as a bioactive molecule with antimicrobial, antiviral, and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.
Mechanism of Action
The mechanism of action of 7-ethoxy-3-iodoimidazo[1,2-a]pyridine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the activity of certain kinases, leading to the suppression of cell proliferation in cancer cells. The ethoxy and iodo substituents enhance its binding affinity and selectivity towards these targets .
Comparison with Similar Compounds
Similar Compounds
- 3-Iodoimidazo[1,2-a]pyridine
- 7-Ethoxyimidazo[1,2-a]pyridine
- 3-Bromoimidazo[1,2-a]pyridine
Uniqueness
7-Ethoxy-3-iodoimidazo[1,2-a]pyridine is unique due to the presence of both ethoxy and iodo substituents, which confer distinct chemical reactivity and biological activity. The combination of these substituents enhances its potential as a versatile intermediate in organic synthesis and as a bioactive molecule in medicinal chemistry .
Properties
Molecular Formula |
C9H9IN2O |
---|---|
Molecular Weight |
288.08 g/mol |
IUPAC Name |
7-ethoxy-3-iodoimidazo[1,2-a]pyridine |
InChI |
InChI=1S/C9H9IN2O/c1-2-13-7-3-4-12-8(10)6-11-9(12)5-7/h3-6H,2H2,1H3 |
InChI Key |
QJVBIMZHMJVSCC-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC2=NC=C(N2C=C1)I |
Origin of Product |
United States |
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